



Application Notes and Protocols for Amphos-Catalyzed Suzuki-Miyaura Coupling

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Compound of Interest				
Compound Name:	Amphos			
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The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds critical for the development of pharmaceuticals, agrochemicals, and advanced materials. The choice of ligand associated with the palladium catalyst is paramount for achieving high efficiency and broad substrate scope. **Amphos**, [4-(N,N-Dimethylamino)phenyl]di-tert-butylphosphine, is an electron-rich and sterically demanding phosphine ligand that has proven highly effective in this capacity. Its use is particularly advantageous for the coupling of challenging substrates, such as heteroaryl chlorides, which are prevalent in medicinal chemistry.[1][2]

Palladium precatalysts incorporating the **Amphos** ligand, such as PdCl₂(**Amphos**)₂, offer significant benefits, including air stability, the ability to perform reactions in aqueous media, and efficacy at low catalyst loadings, typically around 1 mol%.[1] These characteristics make the **Amphos** protocol a robust and practical choice for the synthesis of complex biaryl and heteroaryl structures. This document provides detailed protocols and data for the application of **Amphos** in Suzuki-Miyaura coupling reactions.

Data Presentation: Reaction Parameters and Yields

The following tables summarize quantitative data for representative Suzuki-Miyaura coupling reactions utilizing an **Amphos**-palladium catalyst.

Table 1: General Reaction Components for Suzuki-Miyaura Coupling using PdCl2(Amphos)2



Component	Role	Stoichiometry (eq.)
Aryl/Heteroaryl Halide	Electrophile	1.0
Aryl/Heteroaryl Boronic Acid	Nucleophile	1.1 - 1.2
PdCl ₂ (Amphos) ₂	Catalyst Precursor	0.01 (1 mol%)
Base (e.g., K ₂ CO ₃ , K ₃ PO ₄)	Activator	1.5 - 3.0
Solvent System	Reaction Medium	-

Source:[1]

Table 2: Representative Suzuki-Miyaura Couplings of Aryl Chlorides with Aryl Boronic Acids using an **Amphos**-Pd Catalyst



Entry	Aryl Chloride	Aryl Boronic Acid	Yield (%)
1	2-Chloropyridine	Phenylboronic acid	96
2	3-Chloropyridine	4- Methoxyphenylboronic acid	95
3	4-Chlorobenzonitrile	3- Methylphenylboronic acid	98
4	1-Chloro-2- nitrobenzene	Phenylboronic acid	97
5	2-Chlorotoluene	4-Fluorophenylboronic acid	95
6	1-Chloro-4- nitrobenzene	Phenylboronic acid	94
7	4-Chloroanisole	4-tert- Butylphenylboronic acid	99
8	2-Chloroanisole	2- Methylphenylboronic acid	98
9	1-Chloro-4- fluorobenzene	4- Methoxyphenylboronic acid	97

Reaction Conditions: 1 mol% Pd catalyst, K2CO3, aqueous solvent, reflux, 12 h. Source:[1]

Experimental Protocols

A detailed methodology for a representative Suzuki-Miyaura coupling reaction using the PdCl₂(**Amphos**)₂ precatalyst is provided below. This protocol is for the synthesis of 2-(o-tolyl)-3-pyridinamine, which is a valuable building block in medicinal chemistry.[2]



Protocol: Synthesis of 2-(o-tolyl)-3-pyridinamine

Materials:

- 3-Amino-2-chloropyridine
- 2-Methylphenylboronic Acid
- Bis[di-tert-butyl(4-dimethylaminophenyl)phosphine]dichloropalladium(II) (PdCl₂(**Amphos**)₂)
- Potassium Carbonate (K₂CO₃)
- Toluene
- Ion-Exchange Water
- · Ethyl acetate
- 1 M Sodium hydroxide (NaOH) solution
- Brine
- Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

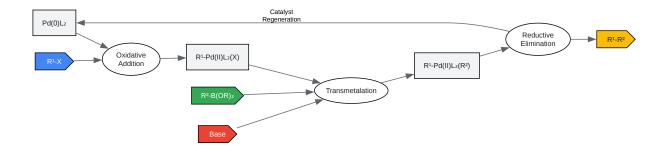
- To a reaction vessel, add 3-amino-2-chloropyridine (0.8 g, 6.2 mmol), 2-methylphenylboronic acid (1.0 g, 7.4 mmol, 1.2 eq.), PdCl₂(**Amphos**)₂ (0.044 g, 0.062 mmol, 1 mol%), and potassium carbonate (1.3 g, 9.4 mmol, 1.5 eq.).
- Add toluene (20 mL) and ion-exchange water (2 mL) to the vessel.
- Purge the reaction vessel with nitrogen gas.
- Heat the reaction mixture to 90 °C and reflux for 5 hours under a nitrogen atmosphere.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Once the starting material is consumed, cool the reaction mixture to room temperature.



- Add water (20 mL) and extract the product with ethyl acetate.
- Wash the organic layer with 1 M NaOH solution and then with brine.
- Dry the organic layer over anhydrous sodium sulfate and filter.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by silica gel column chromatography (eluent: hexane:ethyl acetate = 1:1) to yield 2-(o-tolyl)-3-pyridinamine as a milky white powder (0.90 g, 79% yield).

Visualizations

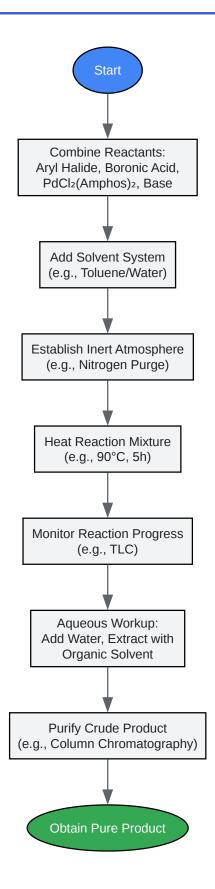
The following diagrams illustrate the key processes involved in the **Amphos**-catalyzed Suzuki-Miyaura coupling.



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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.





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